molecular formula C24H16Cl2N6 B084053 reactive red 5 CAS No. 12226-04-9

reactive red 5

Cat. No.: B084053
CAS No.: 12226-04-9
M. Wt: 459.3 g/mol
InChI Key: KJPUOJVUFLEJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

reactive red 5 is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is particularly interesting due to its unique structure, which combines a triazine ring with a naphthalene-based azo dye.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of reactive red 5 typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity .

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The azo group can undergo reduction to form amines, which can then interact with various enzymes and proteins. The triazine ring can also participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological targets .

Properties

CAS No.

12226-04-9

Molecular Formula

C24H16Cl2N6

Molecular Weight

459.3 g/mol

IUPAC Name

N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine

InChI

InChI=1S/C24H16Cl2N6/c25-23-28-22(29-24(26)30-23)14-27-19-8-6-18-13-21(10-7-17(18)11-19)32-31-20-9-5-15-3-1-2-4-16(15)12-20/h1-13,27H,14H2

InChI Key

KJPUOJVUFLEJRP-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)N=NC3=CC4=C(C=C3)C=C(C=C4)NCC5=NC(=NC(=N5)Cl)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=NC3=CC4=C(C=C3)C=C(C=C4)NCC5=NC(=NC(=N5)Cl)Cl

12226-04-9

Origin of Product

United States

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